3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride
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Overview
Description
3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methylpyridine with an appropriate propenoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine derivatives with different functional groups .
Scientific Research Applications
3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride
- 3-(2-Methylpyridin-3-yl)prop-2-enoic acid
Uniqueness
3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
(E)-3-(2-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7-8(3-2-6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJRMCWHVQNNJK-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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